5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a fluorophenyl group, a dimethyl group, and a sulfanyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group may participate in redox reactions or form covalent bonds with target molecules. The overall effect of the compound is determined by the specific pathways and targets involved in its action .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 5-(4-bromophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Uniqueness
The presence of the fluorophenyl group in 5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different halogen substituents, which may exhibit varying degrees of reactivity and biological activity .
Properties
Molecular Formula |
C23H26FN3O2S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-8,8-dimethyl-2-(2-methylpropylsulfanyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H26FN3O2S/c1-12(2)11-30-22-26-20-19(21(29)27-22)17(13-5-7-14(24)8-6-13)18-15(25-20)9-23(3,4)10-16(18)28/h5-8,12,17H,9-11H2,1-4H3,(H2,25,26,27,29) |
InChI Key |
AMGKJGPRURVTHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)N1 |
Origin of Product |
United States |
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